![molecular formula C16H22N2O3S B2460857 2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide CAS No. 1356818-00-2](/img/structure/B2460857.png)
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide
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Description
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPEP and belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Thermal Degradation of Nootropics
A study on the thermal degradation of modafinil and related compounds, including CRL-40,940 and CRL-40,941, showed the formation of 1,1,2,2-tetraphenylethane due to exposure to the heated GC injection port, emphasizing the complexities in GC-MS analysis of these substances (Dowling et al., 2017).
Synthesis and Antibacterial Activity
Research on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, revealing moderate inhibition effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Modafinil Analogues and Psychostimulant Abuse Treatment
An investigation into modafinil analogues highlighted their potential for treating psychostimulant abuse. The study synthesized novel thio- and sulfinylacetamide and ethanamine analogues of modafinil, showing varied binding affinities and selectivities across monoamine transporters (Okunola-Bakare et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aimed at antimicrobial applications showed promising results. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, revealing significant activity profiles (Darwish et al., 2014).
Glutaminase Inhibitors and Anticancer Potential
A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors identified compounds with similar potency to BPTES, offering insights into potential anticancer therapies (Shukla et al., 2012).
properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-2-4-14(5-3-13)8-11-22(20,21)18-9-6-15(7-10-18)12-16(17)19/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,17,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGCSGFJXXTFQZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(4-Methylphenyl)ethenesulfonyl]piperidin-4-yl}acetamide |
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